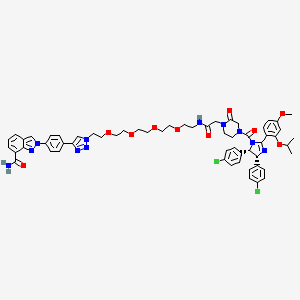

PROTAC PARP1 degrader

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H63Cl2N11O10 |

|---|---|

Molecular Weight |

1145.1 g/mol |

IUPAC Name |

2-[4-[1-[2-[2-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]phenyl]indazole-7-carboxamide |

InChI |

InChI=1S/C58H63Cl2N11O10/c1-38(2)81-50-33-46(76-3)19-20-47(50)57-63-54(40-7-13-43(59)14-8-40)55(41-9-15-44(60)16-10-41)71(57)58(75)68-23-22-67(52(73)37-68)36-51(72)62-21-25-77-27-29-79-31-32-80-30-28-78-26-24-69-35-49(64-66-69)39-11-17-45(18-12-39)70-34-42-5-4-6-48(56(61)74)53(42)65-70/h4-20,33-35,38,54-55H,21-32,36-37H2,1-3H3,(H2,61,74)(H,62,72)/t54-,55+/m1/s1 |

InChI Key |

RQWKTYKJNCZUJW-OMUYKDLESA-N |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN4C=C(N=N4)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN4C=C(N=N4)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Revolutionizing Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel PROTAC PARP1 Degraders

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is undergoing a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide delves into the discovery and synthesis of novel PROTACs specifically designed to degrade Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair and a validated therapeutic target. By hijacking the cell's own ubiquitin-proteasome system, these innovative molecules offer a powerful new strategy to not only inhibit but eliminate PARP1, potentially overcoming the resistance mechanisms and toxicities associated with traditional small molecule inhibitors.

The PROTAC Approach for PARP1 Degradation

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the protein of interest (POI), in this case PARP1; a ligand that recruits an E3 ubiquitin ligase; and a flexible linker that connects the two.[1][2] This ternary complex formation facilitates the ubiquitination of PARP1, marking it for degradation by the proteasome.[1] This catalytic mode of action allows for sub-stoichiometric concentrations to induce profound and sustained protein knockdown, offering a distinct advantage over occupancy-driven inhibitors.[3]

Several research groups have successfully developed potent and selective PARP1 degraders by conjugating known PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, to ligands for E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][2][4][5][6][7]

Quantitative Efficacy of Novel PARP1 Degraders

The efficacy of newly synthesized PARP1 PROTACs is typically evaluated through their degradation capability (DC50 and Dmax) and their anti-proliferative activity (IC50) in various cancer cell lines. The following table summarizes key quantitative data for several recently developed PARP1 degraders.

| Degrader | PARP1 Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Citation |

| SK-575 | Olaparib | Lenalidomide | Multiple | Picomolar | >95% | - | [4][8] |

| D6 | Novel Scaffold | CRBN | MDA-MB-231 | 25.23 | - | 1.04 | [9] |

| Compound 2 | Olaparib | Lenalidomide | SW620 | - | Potent Degradation | - | [1] |

| NN3 | Not Specified | Not Specified | p53-positive Breast Cancer | - | - | - | [10] |

| LB23 | Olaparib | CRBN | Multiple | - | Effective Degradation | - | [6][11] |

| 180055 | Rucaparib | VHL | T47D | - | Efficient Degradation | - | [5] |

| iRucaparib-AP6 | Rucaparib | Not Specified | - | - | Potent Degradation | - | [12] |

| PROTAC PARP1 degrader | Niraparib derivative | MDM2 | MDA-MB-231 | - | Significant Cleavage | 8.45 | [13][14] |

Core Experimental Protocols

The discovery and validation of novel PARP1 degraders involve a series of key experiments to characterize their synthesis, degradation efficacy, and biological activity.

Synthesis of PARP1 PROTACs

The synthesis of PARP1 PROTACs typically involves a multi-step chemical process to conjugate the PARP1 inhibitor to the E3 ligase ligand via a suitable linker.[1][15]

General Synthetic Route:

-

Synthesis of Key Intermediates: The PARP1 inhibitor and the E3 ligase ligand are often modified to introduce a reactive functional group for linker conjugation. For instance, an amine-containing linker can be reacted with a carboxylic acid on the inhibitor.[1]

-

Linker Conjugation: The modified inhibitor and E3 ligase ligand are then coupled using standard peptide coupling reagents like HATU.[1]

-

Deprotection and Purification: Any protecting groups used during the synthesis are removed, and the final PROTAC molecule is purified, typically by high-performance liquid chromatography (HPLC).[8]

In Vitro Degradation Assays

Western Blotting: This is the most common method to quantify the degradation of PARP1.

-

Cell Treatment: Cancer cell lines are treated with varying concentrations of the PROTAC degrader for a specific duration (e.g., 24-48 hours).[1]

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

SDS-PAGE and Immunoblotting: The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then probed with a primary antibody specific for PARP1, followed by a secondary antibody conjugated to a detection enzyme.

-

Quantification: The intensity of the PARP1 band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.[1]

Anti-proliferative and Cytotoxicity Assays

Cell Viability Assays (e.g., MTT or CellTiter-Glo): These assays measure the effect of the PROTAC on cell proliferation and viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates.[1]

-

Compound Treatment: The cells are treated with a range of concentrations of the PARP1 degrader.

-

Incubation: The plates are incubated for a set period (e.g., 72 hours).

-

Measurement: A reagent that measures metabolic activity or ATP content is added, and the signal is read using a plate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[9]

In Vivo Efficacy Studies

Xenograft Mouse Models: To evaluate the anti-tumor activity of the degraders in a living organism.

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into immunodeficient mice.[9]

-

Treatment Administration: Once tumors reach a certain size, the mice are treated with the PARP1 degrader, often via oral gavage or intraperitoneal injection.[9]

-

Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.[8]

-

Pharmacokinetic and Pharmacodynamic Analysis: Blood and tumor samples can be collected to assess the drug's concentration and its effect on PARP1 levels in the tumor tissue.[9]

Signaling Pathways and Mechanisms of Action

The degradation of PARP1 by PROTACs impacts several critical cellular signaling pathways, leading to anti-tumor effects.

The Ubiquitin-Proteasome System

The fundamental mechanism of action for all PROTACs is the hijacking of the ubiquitin-proteasome system. The PROTAC simultaneously binds to PARP1 and an E3 ligase, forming a ternary complex that brings the E3 ligase in close proximity to PARP1. This leads to the poly-ubiquitination of PARP1, targeting it for degradation by the 26S proteasome.

Caption: General mechanism of PARP1 degradation by a PROTAC.

DNA Damage Response and Synthetic Lethality

PARP1 is a key player in the repair of single-strand DNA breaks. In cancers with mutations in homologous recombination (HR) genes, such as BRCA1 and BRCA2, the inhibition or degradation of PARP1 leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality.[8][12]

Caption: Synthetic lethality in BRCA-mutant cells via PARP1 degradation.

Cell Cycle Arrest

Some PARP1 degraders have been shown to induce cell cycle arrest. For instance, the degrader D6 was found to intercept the CDC25C-CDK1 axis, which is crucial for the G2/M transition, thereby halting cell cycle progression in triple-negative breast cancer cells.[9]

Caption: PARP1 degrader-induced cell cycle arrest at the G2/M checkpoint.

Induction of Ferroptosis

Interestingly, the PARP1 degrader NN3 has been reported to induce a unique form of cell death called ferroptosis in p53-positive breast cancer cells.[10] This is achieved by downregulating the SLC7A11 pathway, which is involved in protecting cells from oxidative stress.[10][16] This novel mechanism suggests that PARP1 degraders could be effective against tumors that are resistant to traditional PARP inhibitors.

Caption: Induction of ferroptosis by a PARP1 degrader via the p53-SLC7A11 axis.

Future Perspectives

The development of PARP1 PROTAC degraders represents a significant advancement in targeted cancer therapy. These molecules offer the potential for improved efficacy, the ability to overcome drug resistance, and a better safety profile compared to traditional PARP inhibitors.[6] Future research will likely focus on optimizing the pharmacokinetic properties of these degraders, exploring their efficacy in a wider range of cancer types, and investigating their potential in combination therapies. The design of dual-targeting PROTACs, capable of degrading PARP1 and another oncogenic protein simultaneously, is also an exciting avenue of exploration.[15] As our understanding of the intricate cellular roles of PARP1 continues to grow, so too will the opportunities for innovative therapeutic interventions based on targeted protein degradation.

References

- 1. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Degrader Development - Alfa Cytology [alfa-parp.com]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. gluetacs.com [gluetacs.com]

- 6. Synthesis and biological evaluation of a tumor-selective degrader of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A PARP1 PROTAC as a novel strategy against PARP inhibitor resistance via promotion of ferroptosis in p53-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Structure-Activity Relationship of PARP1 PROTACs: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2] Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA damage repair, and its inhibitors are established cancer therapeutics.[3][4] However, challenges such as drug resistance and off-target effects have spurred the development of PARP1-targeting PROTACs.[5][6] These heterobifunctional molecules, composed of a PARP1-binding ligand (warhead), an E3 ubiquitin ligase ligand (anchor), and a chemical linker, induce the selective degradation of PARP1, offering a novel strategy to overcome the limitations of traditional inhibitors.[7][8] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing PARP1 PROTACs, detailing the interplay between their three core components and their impact on degradation efficiency and cellular activity. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of relevant biological and experimental pathways.

Mechanism of Action: PROTAC-mediated PARP1 Degradation

PROTACs function catalytically to eliminate target proteins rather than merely inhibiting them.[9] A PARP1 PROTAC simultaneously binds to PARP1 and an E3 ubiquitin ligase, forming a ternary complex.[2][10] This induced proximity facilitates the E3 ligase-mediated ubiquitination of PARP1, marking it for recognition and subsequent degradation by the 26S proteasome.[1][11] The PROTAC molecule is then released and can engage in further degradation cycles.[9]

Core Components and Structure-Activity Relationship (SAR)

The efficacy of a PARP1 PROTAC is a complex function of its three constituent parts: the warhead, the linker, and the E3 ligase ligand.

Warhead: PARP1 Inhibitors

The warhead determines the PROTAC's binding affinity and selectivity for PARP1. Most PARP1 PROTACs utilize well-characterized PARP inhibitors as their warheads.

-

Common Scaffolds: Olaparib, Rucaparib, and Niraparib are frequently used starting points for warhead design.[6][8][12] These molecules bind to the nicotinamide-binding pocket of PARP1's catalytic domain.[13]

-

Attachment Point: The point of linker attachment on the warhead is critical. It must be at a position that does not disrupt the key interactions required for PARP1 binding. For Olaparib, the carbonyl group has been identified as a suitable tethering site.[8] For Rucaparib, derivatization at the amino group distal to the indolyl lactam moiety is considered ideal.[6]

-

Binding Affinity vs. Degradation: Interestingly, a high binding affinity of the warhead does not always translate to superior degradation. While sufficient affinity is necessary to promote ternary complex formation, excessively tight binding can sometimes hinder the catalytic turnover of the PROTAC. PROTACs derived from Olaparib and Rucaparib have shown slightly weaker PARP1 inhibition in cell-free assays compared to the parent inhibitor, yet still induce potent degradation in cellular contexts.[6][8]

E3 Ligase Ligand (Anchor)

The anchor moiety recruits a specific E3 ubiquitin ligase to the PARP1 target. The choice of E3 ligase and its corresponding ligand can significantly impact PROTAC activity, selectivity, and potential for resistance.

-

Commonly Recruited Ligases: The most widely used E3 ligases in PARP1 PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[10][14][15] Ligands for these include thalidomide derivatives (e.g., pomalidomide, lenalidomide) for CRBN and hydroxyproline-based molecules for VHL.[6][8][10] Other E3 ligases like MDM2 and IAPs have also been explored.[10][12]

-

Ligand Choice: Lenalidomide is often chosen as a CRBN ligand due to its synthetic accessibility.[8] The selection of the E3 ligase can influence the tissue distribution and degradation profile of the PROTAC.

-

SAR of E3 Ligands: The development of non-peptidic, small-molecule E3 ligase ligands has been a major breakthrough for the entire PROTAC field, enabling the creation of drug-like molecules with improved cell permeability and stability.[10]

Linker

The linker is arguably the most crucial and challenging component to optimize. It connects the warhead and the anchor, and its length, composition, and attachment points dictate the geometry and stability of the ternary complex.

-

Linker Length and Composition: The optimal linker is essential for productive ternary complex formation. Linkers that are too short may cause steric clashes, while those that are too long can lead to unproductive binding. Studies have shown that for Olaparib-based, CRBN-recruiting PROTACs, linkers with eleven to twelve carbon atoms were more effective at reducing PARP1 levels than a shorter eight-carbon linker.[8] Polyethylene glycol (PEG) and alkyl chains are the most common motifs in linker design.[12][16]

-

Linker Attachment Points: The exit vectors on both the warhead and the E3 ligand must be carefully chosen to allow for proper orientation of the two proteins in the ternary complex.

-

Physicochemical Properties: The linker significantly influences the overall physicochemical properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability. Optimizing the linker can be sufficient to enhance degradation by improving these properties.[12] For example, tuning the linker has been shown to optimize the tumor selectivity of a PARP1 degrader.[5]

Quantitative Data Summary of Representative PARP1 PROTACs

The following tables summarize key in vitro and cellular activity data for selected PARP1 PROTACs, illustrating the SAR principles discussed.

Table 1: In Vitro PARP1 Inhibition

| Compound/PROTAC | Warhead | E3 Ligand | IC50 (nM) | Reference |

|---|---|---|---|---|

| Olaparib | Olaparib | - | 14.2 | [8] |

| Compound 1 | Olaparib | Lenalidomide | 71.3 | [8] |

| Compound 2 | Olaparib | Lenalidomide | 54.7 | [8] |

| Compound 3 | Olaparib | Lenalidomide | 20.7 | [8] |

| D6 | Novel N-heterocycle | CRBN | - |[17] |

Table 2: Cellular PARP1 Degradation and Anti-proliferative Activity

| Compound/PROTAC | Cell Line | DC50 | Dmax (%) | IC50 (µM, Proliferation) | Reference |

|---|---|---|---|---|---|

| Compound 2 | SW620 | 5.4 µM | ~80% | 2.9 | [8] |

| Compound 3 | SW620 | 6.2 µM | - | - | [8] |

| D6 | MDA-MB-231 | 25.23 nM | - | 1.04 | [17] |

| PROTAC (cpd 3) | MDA-MB-231 | - | - | 8.45 |[18] |

-

DC50: Concentration required to achieve 50% degradation of the target protein.

-

Dmax: Maximum percentage of protein degradation achieved.

-

IC50 (Proliferation): Concentration required to inhibit cell proliferation by 50%.

PARP1 Signaling and Experimental Workflows

PARP1 Signaling in DNA Damage Response

PARP1 is a primary sensor for DNA single-strand breaks (SSBs).[19] Upon binding to damaged DNA, PARP1 becomes catalytically activated, using NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, such as histones.[4][20] This PARylation process creates a signaling platform that recruits other DNA repair factors to the site of damage to initiate repair pathways like base excision repair (BER).[4][21]

General Experimental Workflow for PARP1 PROTAC Evaluation

The development and characterization of PARP1 PROTACs involve a multi-step process, from initial design and synthesis to comprehensive biological evaluation.

Key Experimental Protocols

This section outlines the general methodologies used to characterize PARP1 PROTACs as described in the cited literature.

PARP1 Inhibition Assay (Cell-Free)

This assay measures the ability of a PROTAC to inhibit the enzymatic activity of PARP1 in a cell-free system.

-

Principle: Recombinant PARP1 enzyme is incubated with the PROTAC at various concentrations in the presence of its substrate, NAD+, and histone proteins on a plate. The amount of PARylation is quantified, typically using an ELISA-based method with an anti-PAR antibody.

-

General Protocol Outline:

-

Coat a 96-well plate with histones and incubate with activated DNA.

-

Add recombinant PARP1 enzyme along with varying concentrations of the test compound (PROTAC or parent inhibitor).

-

Initiate the reaction by adding a biotinylated NAD+ solution.

-

After incubation, wash the plate and detect the incorporated biotin-ADP-ribose using a streptavidin-HRP conjugate and a colorimetric substrate.

-

Measure absorbance and calculate IC50 values by plotting the percent inhibition against the compound concentration.[8]

-

Western Blotting for PARP1 Degradation

This is the primary method to confirm and quantify the degradation of PARP1 in cells.

-

Principle: Cells are treated with the PROTAC for a specific duration. Total cellular protein is then extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific to PARP1.

-

General Protocol Outline:

-

Seed cancer cells (e.g., SW620, MDA-MB-231) in culture plates and allow them to adhere.[8]

-

Treat cells with various concentrations of the PARP1 PROTAC for a set time (e.g., 24 or 48 hours).

-

Lyse the cells to harvest total protein and determine protein concentration.

-

Separate equal amounts of protein lysate on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody against PARP1. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands.

-

Quantify band intensity using densitometry to determine the percentage of remaining PARP1 relative to the loading control and calculate DC50 and Dmax values.[8]

-

Anti-proliferative Assay

This assay assesses the effect of PARP1 degradation on the viability and growth of cancer cells.

-

Principle: The assay measures the number of viable cells after treatment with the PROTAC. Common methods include CCK-8, MTT, or CellTiter-Glo assays.

-

General Protocol Outline (CCK-8 Example):

-

Seed cancer cells in a 96-well plate and allow them to adhere.[8]

-

Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 48 or 72 hours).

-

Add CCK-8 solution to each well and incubate for 1-4 hours. The reagent produces a colored formazan dye in the presence of metabolically active (viable) cells.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell proliferation.[8]

-

References

- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Design and synthesis of the first PARP-1 and proteasome dual inhibitors to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of a tumor-selective degrader of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy [mdpi.com]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 17. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

The Critical Role of E3 Ligases in PROTAC-Mediated PARP1 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in DNA damage repair, making it a prime target for cancer therapy.[1][2] While PARP inhibitors have shown clinical success, alternative therapeutic strategies are being explored to overcome resistance and enhance efficacy. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[3][4][5] This technical guide delves into the pivotal role of E3 ubiquitin ligases in the PROTAC-mediated degradation of PARP1, providing an in-depth overview of the mechanisms, key players, quantitative data, and essential experimental protocols for researchers in the field.

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (PARP1), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5][6] The formation of a ternary complex between PARP1, the PROTAC, and an E3 ligase is the critical event that triggers the ubiquitination and subsequent proteasomal degradation of PARP1.[4][7] The choice of E3 ligase is a key determinant of the PROTAC's efficacy, selectivity, and tissue specificity.[8]

Mechanism of Action: A Symphony of Induced Proximity

The fundamental mechanism of PROTAC action is to induce proximity between PARP1 and an E3 ligase, an event that does not naturally occur. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of PARP1, marking it for degradation by the 26S proteasome.[4][7] The PROTAC molecule then disassociates and can engage in further catalytic cycles of degradation.[4]

Caption: PROTAC-mediated degradation pathway of PARP1.

Key E3 Ligases in PARP1 PROTAC Development

While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully harnessed for PROTAC development.[5][9] The most prominent E3 ligases utilized in PARP1-targeting PROTACs are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase complex.[3][10][11][12]

-

Cereblon (CRBN): CRBN forms a complex with Cullin-4A (CUL4A) and DDB1.[6] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6][13] Several studies have reported the development of potent PARP1 degraders by conjugating PARP inhibitors like olaparib and rucaparib to CRBN ligands.[14][15]

-

Von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CUL2 E3 ligase complex.[3][12] VHL-recruiting PROTACs have also been successfully developed for PARP1 degradation.[1] For instance, the PROTAC 180055 was created by linking the PARP inhibitor rucaparib to a VHL E3 ubiquitin ligase ligand.[1]

-

Other E3 Ligases: Research is ongoing to expand the repertoire of E3 ligases for PROTACs to potentially achieve tissue-specific degradation and overcome resistance. Other E3 ligases that have been investigated for degrading various targets include MDM2, IAPs, and KEAP1.[5][16][17] The E3 ligases RNF144A and WWP2 have been shown to endogenously regulate PARP1 stability through ubiquitination, suggesting their potential as targets for future PARP1 PROTAC development.[2][18]

Quantitative Analysis of PARP1 Degradation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[19][20] The following tables summarize the quantitative data for some reported PARP1 PROTACs.

| PROTAC | E3 Ligase Recruited | PARP1 Ligand | Cell Line | DC50 | Dmax | Reference |

| Compound 10 | Not Specified | Niraparib, Olaparib, or Veliparib derivative | MDA-MB-231 | 4-6 µmol/L | ~70% | [4] |

| Compound 2 | CRBN | Olaparib | SW620 | 5.4 µM | ~80% | [14] |

| Compound 3 | CRBN | Olaparib | SW620 | 6.2 µM | Not Specified | [14] |

| iRucaparib | CRBN | Rucaparib | HeLa, Cardiomyocytes | Not Specified | Efficient Degradation | [15] |

| 180055 | VHL | Rucaparib | Various | Not Specified | Efficient Degradation | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the efficacy and mechanism of action of PARP1-targeting PROTACs.

Western Blotting for PARP1 Degradation

This protocol is used to quantify the reduction in PARP1 protein levels following PROTAC treatment.

a. Cell Culture and Treatment:

-

Seed cells (e.g., SW620, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[14]

-

Treat the cells with varying concentrations of the PARP1 PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 3, 24, 48 hours).[14]

b. Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with a protease inhibitor cocktail.[2]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 g for 15 minutes at 4°C to pellet cell debris.[15]

-

Collect the supernatant containing the total protein.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein (e.g., 20 µg) from each sample onto a 4-12% Bis-Tris gel.[21]

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Odyssey blocking buffer in TBST for 1 hour at room temperature.[21]

-

Incubate the membrane with a primary antibody against PARP1 (e.g., rabbit anti-PARP1) overnight at 4°C.[21]

-

Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software to determine the percentage of PARP1 degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of PARP1 is mediated by the ubiquitin-proteasome system.

a. Cell Transfection and Treatment:

-

Transfect cells (e.g., HEK293T) with a plasmid expressing HA-tagged ubiquitin (HA-Ub) using a suitable transfection reagent.[15][18]

-

After 24 hours, treat the cells with the PARP1 PROTAC, a proteasome inhibitor (e.g., MG132, 10 µM), or both for the desired time.[2][18]

b. Immunoprecipitation (IP):

-

Lyse the cells in a Triton X-100 lysis buffer (50 mM Tris, pH 7.4, 1 mM EDTA, 150 mM NaCl, 0.5% Triton X-100) containing a protease inhibitor cocktail and N-ethylmaleimide (a deubiquitinase inhibitor).[15]

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-PARP1 antibody overnight at 4°C to immunoprecipitate endogenous PARP1.[15][18]

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads extensively with lysis buffer.[15]

c. Immunoblotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Perform western blotting as described above.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated PARP1, which will appear as a high-molecular-weight smear.

-

Re-probe the membrane with an anti-PARP1 antibody to confirm the immunoprecipitation of PARP1.

Caption: A typical experimental workflow for evaluating a novel PARP1 PROTAC.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This experiment demonstrates the PROTAC-dependent interaction between PARP1 and the recruited E3 ligase.

a. Cell Treatment and Lysis:

-

Treat cells with the PARP1 PROTAC or vehicle control.

-

Lyse the cells as described in the ubiquitination assay protocol.

b. Immunoprecipitation:

-

Immunoprecipitate the E3 ligase (e.g., CRBN or VHL) from the cell lysates using a specific antibody against the E3 ligase.

-

Alternatively, immunoprecipitate PARP1.

c. Immunoblotting:

-

Perform western blotting on the immunoprecipitated samples.

-

If the E3 ligase was immunoprecipitated, probe the membrane with an anti-PARP1 antibody to detect the co-immunoprecipitated PARP1.

-

If PARP1 was immunoprecipitated, probe with an antibody against the E3 ligase.

-

An increased signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Logical Relationships in the Ternary Complex

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. The linker length and composition, as well as the specific binding orientations of the PARP1 and E3 ligase ligands, all play a crucial role in determining the stability and catalytic efficiency of this complex.

Caption: Logical relationship of components in the PARP1-PROTAC-E3 ligase ternary complex.

Conclusion

The recruitment of E3 ligases is the central mechanism by which PROTACs mediate the degradation of PARP1. The choice of E3 ligase and the design of the PROTAC molecule are critical for achieving potent and selective degradation. While CRBN and VHL are the most utilized E3 ligases to date, the exploration of novel E3 ligases holds the promise of developing next-generation PARP1 degraders with improved therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to evaluate the efficacy and elucidate the mechanism of action of novel PARP1-targeting PROTACs, thereby accelerating the development of this exciting new class of therapeutics.

References

- 1. gluetacs.com [gluetacs.com]

- 2. RBR-type E3 ubiquitin ligase RNF144A targets PARP1 for ubiquitin-dependent degradation and regulates PARP inhibitor sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Ubiquitin Ligase Table | Cell Signaling Technology [cellsignal.com]

- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]

- 12. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scholars@Duke publication: Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. [scholars.duke.edu]

- 17. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective targeting of ubiquitination and degradation of PARP1 by E3 ubiquitin ligase WWP2 regulates isoproterenol-induced cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. DeepPROTACs is a deep learning-based targeted degradation predictor for PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of Targeting PARP1 with PROTACs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), playing a critical role in the repair of single-strand DNA breaks. While PARP inhibitors (PARPi) have revolutionized the treatment of cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations, their efficacy is often hampered by treatment resistance and dose-limiting toxicities. A significant component of their cytotoxicity stems from "PARP trapping," where the inhibitor locks PARP1 onto DNA, leading to replication fork collapse and cell death.[1][2][3] However, this same mechanism can cause toxicity in healthy cells. Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful alternative by inducing the selective degradation of the PARP1 protein, rather than merely inhibiting its enzymatic function.[4][5] This approach has the potential to overcome PARPi resistance, broaden the therapeutic window, and decouple the desired anti-tumor effect from the toxicity of DNA trapping.[1][4] This guide provides an in-depth overview of the rationale, mechanism, and current state of PARP1-targeting PROTACs, complete with quantitative data, experimental methodologies, and pathway visualizations.

Introduction: The Rationale for PARP1 Degradation

PARP1 is a key sensor of DNA single-strand breaks (SSBs).[6] Upon detecting damage, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation.[1] This PAR signal recruits other DNA repair factors to the site of damage.[2] In cancers with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These HR-deficient cells cannot efficiently repair DSBs, resulting in genomic instability and cell death—a concept known as synthetic lethality.[2][7]

While effective, traditional PARP inhibitors face several challenges:

-

Toxicity and PARP Trapping: A major component of the cytotoxicity of PARP inhibitors is their ability to "trap" PARP1 on DNA.[3] This PARP1-DNA complex is a physical obstacle to DNA replication, leading to DSBs and cell death.[4] While potent against cancer cells, this effect also contributes to toxicity in normal tissues.[1][4][8]

-

Acquired Resistance: Tumors can develop resistance to PARP inhibitors through various mechanisms, including mutations in the PARP1 drug-binding site or restoration of HR function.[5][9]

-

Off-Target Effects: Many PARP inhibitors also target other PARP family members, such as PARP2, which can contribute to undesirable side effects.[1]

PROTACs offer a distinct mechanism of action. These heterobifunctional molecules consist of a ligand that binds to the target protein (PARP1), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[10] This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome.[4] This event-driven, catalytic mechanism means a single PROTAC molecule can induce the degradation of multiple target proteins.[1]

Key Advantages of PARP1 PROTACs:

-

Overcoming Resistance: PROTACs can degrade PARP1 even if it contains mutations that confer resistance to traditional inhibitors.[5][9]

-

Eliminating Scaffolding Functions: Degradation removes the entire protein, ablating both its catalytic and non-catalytic scaffolding functions.[1][8]

-

Reducing Trapping-Associated Toxicity: By degrading PARP1, PROTACs can avoid or reduce the formation of toxic PARP1-DNA complexes, potentially leading to a better safety profile.[1][4]

Mechanism of Action and Key Signaling Pathways

The PROTAC-Mediated Degradation Pathway

The fundamental action of a PARP1-targeting PROTAC is to hijack the cell's ubiquitin-proteasome system (UPS). The process involves the formation of a ternary complex between PARP1, the PROTAC molecule, and an E3 ligase. This complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the PARP1 surface, leading to its degradation.

PARP1's Role in DNA Damage Repair

PARP1 is a primary sensor for SSBs. Its degradation fundamentally disrupts this repair pathway, which is critical for the synthetic lethality observed in HR-deficient tumors.

Quantitative Data on Key PARP1 PROTACs

Several potent and selective PARP1 degraders have been developed. Their efficacy is typically measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage). The following table summarizes data for notable PARP1 PROTACs.

| PROTAC Name | PARP1 Ligand | E3 Ligand | Cell Line | DC₅₀ | Dₘₐₓ | Cytotoxicity (IC₅₀) | Reference |

| SK-575 | Olaparib | Lenalidomide | MDA-MB-436 | < 1 pM | > 95% | 1.1 nM (MDA-MB-436) | [8][11] |

| iRucaparib-AP6 | Rucaparib | Pomalidomide | 293T | ~10 nM | > 90% | Not cytotoxic alone | [1] |

| D6 | Novel N-heterocycle | Pomalidomide | MDA-MB-231 | 25.2 nM | > 90% | 1.04 µM (MDA-MB-231) | [12] |

| NN3 | Niraparib derivative | Pomalidomide | MDA-MB-468 | ~50 nM | > 90% | Potent in p53+ cells | [9][13] |

Data compiled from publicly available literature. Values are approximate and may vary based on experimental conditions.

Experimental Protocols and Workflow

The development and evaluation of a PARP1 PROTAC involves a standardized set of experiments to confirm its mechanism of action and assess its therapeutic potential.

General Experimental Workflow

The preclinical evaluation pipeline for a novel PARP1 PROTAC follows a logical progression from biochemical validation to in vivo efficacy studies.

Key Experimental Methodologies

A. Western Blot for PARP1 Degradation

-

Objective: To quantify the reduction of PARP1 protein levels upon PROTAC treatment.

-

Protocol:

-

Seed cells (e.g., MDA-MB-436, Capan-1) in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PARP1 PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against PARP1 overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. DC₅₀ values are calculated from the resulting dose-response curve.

-

B. Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To determine the cytotoxic effect of the PROTAC on cancer cells.

-

Protocol:

-

Seed cells in a 96-well opaque plate and allow them to adhere.

-

Treat cells with a serial dilution of the PROTAC or a reference compound (e.g., Olaparib).

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine IC₅₀ values.

-

C. In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of the PARP1 PROTAC in a living organism.

-

Protocol:

-

Implant human cancer cells (e.g., Capan-1) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the PARP1 PROTAC via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., 40 mg/kg, once daily).[12] The control group receives a vehicle solution.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic (PD) analysis (e.g., Western blot for PARP1 levels).

-

Calculate the Tumor Growth Inhibition (TGI) rate to determine efficacy.[12]

-

Future Directions and Conclusion

Targeting PARP1 with PROTACs represents a paradigm shift from inhibition to elimination. This strategy holds immense promise for overcoming the limitations of current PARP inhibitors. Preclinical data for compounds like SK-575 demonstrate that picomolar concentrations can achieve profound and selective PARP1 degradation, leading to durable tumor growth inhibition in vivo.[8][11]

Key areas for future research include:

-

Optimizing Pharmacokinetics: As large molecules, PROTACs face challenges with oral bioavailability and cell permeability, which require further chemical optimization.[1]

-

Exploring Novel E3 Ligases: Expanding the repertoire of E3 ligases used in PROTAC design could enable tissue-specific degradation and overcome resistance to current CRBN/VHL-based degraders.

-

Combination Therapies: Combining PARP1 PROTACs with other DNA damaging agents or immunotherapies could yield synergistic anti-tumor effects.[8][11]

-

Non-Oncological Applications: "Non-trapping" PARP1 degraders could be beneficial in non-cancerous diseases where PARP1 hyperactivation contributes to pathology, such as ischemia-reperfusion injury or neurodegeneration, without inducing DNA damage.[1][10]

References

- 1. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. | BioWorld [bioworld.com]

- 9. A PARP1 PROTAC as a novel strategy against PARP inhibitor resistance via promotion of ferroptosis in p53-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PARP Degrader Development - Alfa Cytology [alfa-parp.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to PROTAC Linker Design for PARP1 Degrader Specificity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA damage repair, and its inhibition is a validated strategy in oncology. However, challenges such as off-target effects, particularly against the closely related PARP2, and the development of resistance to inhibitors have spurred interest in developing PARP1-selective degraders. The linker component of a PROTAC, which connects the PARP1-binding warhead to an E3 ligase ligand, is a critical determinant of a degrader's success, profoundly influencing its potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the principles and strategies for designing effective and specific PARP1-targeting PROTACs, with a core focus on the rational design of the linker. We consolidate quantitative data from key studies, detail essential experimental protocols for characterization, and provide visual workflows and pathways to aid in the development of next-generation PARP1 degraders.

Introduction to PARP1 and Targeted Degradation

The Role of PARP1 in Cellular Processes

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme central to various cellular functions, most notably the DNA damage response (DDR).[1] Upon detecting DNA single-strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[2] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair factors to the site of damage, facilitating genome integrity.[1][3] Beyond DNA repair, PARP1 is involved in transcriptional regulation, chromatin modulation, and cell death pathways.[2][4] Dysregulation of PARP1 activity is implicated in cancer, inflammation, and neurodegenerative diseases.[3]

The PROTAC Approach to Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5][6] They consist of three key components: a "warhead" that binds to the protein of interest (POI), in this case, PARP1; a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)); and a chemical linker that connects the two.[7][8] By forming a ternary complex between PARP1 and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein.[5] This polyubiquitination marks PARP1 for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[6] Unlike traditional inhibitors that require sustained occupancy of an active site, PROTACs act catalytically, being recycled to induce the degradation of multiple target protein molecules.[5][6]

The Central Role of the Linker in PARP1 PROTAC Design

While the warhead determines target engagement and the E3 ligase ligand recruits the degradation machinery, the linker is far from a passive connector. Its composition, length, rigidity, and attachment points are critical variables that dictate the overall efficacy and specificity of the PARP1 degrader.[9][10]

Key Functions of the PROTAC Linker:

-

Enabling Ternary Complex Formation: The linker must possess the appropriate length and flexibility to span the distance between PARP1 and the E3 ligase, allowing for the formation of a stable and productive ternary complex.[8][10]

-

Imparting Selectivity: Subtle changes in linker structure can dramatically alter the degradation profile. Linker design can exploit unique surface topographies on PARP1 versus other proteins (like PARP2) to favor the formation of a PARP1-specific ternary complex, thereby enhancing degradation selectivity.[7][11]

-

Modulating Physicochemical Properties: The linker contributes significantly to the PROTAC's molecular weight, solubility, cell permeability, and metabolic stability—all critical factors for drug development.[8][12] For instance, incorporating polyethylene glycol (PEG) units can increase hydrophilicity and solubility.[13]

Strategies for PARP1-Selective Linker Design

Achieving selectivity for PARP1 over PARP2 is a primary objective in PARP1 degrader design, as off-target PARP2 inhibition has been linked to hematological toxicity.[14] Linker optimization is a key strategy to achieve this.

Optimizing Linker Length and Composition

Systematic variation of linker length and composition is a fundamental approach. Studies have shown that both excessively short and long linkers can be detrimental.[10][15] Short linkers may cause steric clashes that prevent ternary complex formation, while overly long linkers may fail to provide the necessary proximity for efficient ubiquitin transfer.[10]

-

Alkyl vs. PEG Linkers: Alkyl chains offer hydrophobicity and rigidity, while PEG linkers provide hydrophilicity and flexibility.[13] The optimal choice depends on the specific warhead and E3 ligase ligand pair. In one study, replacing an alkyl chain with PEG units led to weaker degradation, suggesting that linker composition can significantly impact PROTAC activity.[7]

-

Structure-Activity Relationships (SAR): Empirical synthesis and testing of a library of PROTACs with varying linker lengths (e.g., by adding or removing ethylene glycol or methylene units) is crucial for establishing SAR.[7]

Modifying Linker Attachment Points

The exit vector—the point on the warhead and E3 ligase ligand where the linker is attached—is a critical design parameter.[10] An incorrectly chosen attachment point can disrupt binding to either PARP1 or the E3 ligase. The ideal position is typically a solvent-exposed region of the ligand that does not interfere with key binding interactions.[10] Different attachment points can lead to distinct ternary complex conformations, which can be exploited to achieve isoform selectivity.[10]

Incorporating Rigid and Constrained Linkers

While flexible linkers like PEG are common, more rigid or conformationally constrained linkers are gaining traction.[13] Rigid linkers, such as those containing cyclic structures (e.g., piperazine) or aromatic rings, can reduce the entropic penalty of forming the ternary complex, potentially leading to higher potency.[10][13] These structures can also pre-organize the PROTAC into a bioactive conformation that favors binding and selectivity.[13]

Quantitative Analysis of PARP1 Degraders

The development of potent and selective PARP1 degraders relies on rigorous quantitative assessment. The tables below summarize key data from published studies, highlighting the impact of linker modifications on degrader performance.

Table 1: Degradation Potency of Olaparib-Based PARP1 PROTACs Data synthesized from a representative study on Olaparib-based degraders.[16]

| Compound | Linker Composition | Linker Length (atoms) | E3 Ligase Ligand | DC50 (SW620 cells) | Dmax (SW620 cells) |

| 1 | PEG | ~12 | Lenalidomide | > 10 µM | < 20% |

| 2 | PEG | ~15 | Lenalidomide | 5.4 µM | ~80% |

| 3 | PEG | ~18 | Lenalidomide | 6.2 µM | ~75% |

| Olaparib | N/A | N/A | N/A | No Degradation | No Degradation |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation observed.

Table 2: Selectivity Profile of a Rucaparib-Based PARP1 Degrader Data synthesized from a study developing selective PARP1 degraders.[17]

| Compound | Target Protein | Degradation at 10 µM (HeLa cells) |

| iRucaparib | PARP1 | Significant Degradation |

| PARP2 | No Significant Degradation | |

| Rucaparib (Inhibitor) | PARP1 | No Degradation (Trapping Observed) |

| PARP2 | No Degradation (Trapping Observed) |

This table illustrates how a PROTAC (iRucaparib) can be designed to selectively degrade PARP1 without affecting PARP2, in contrast to its parent inhibitor which traps both.[17]

Key Experimental Protocols for PARP1 Degrader Characterization

Validating the mechanism of action and selectivity of a novel PARP1 degrader requires a suite of biochemical and cell-based assays.

Ternary Complex Formation Assays

Demonstrating that the PROTAC induces a stable ternary complex is a crucial first step.

-

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize biotinylated PARP1 protein onto a streptavidin-coated sensor chip.

-

Analyte Injection 1 (Binary Interaction): Inject the E3 ligase (e.g., VHL-ElonginB-ElonginC complex) over the chip to confirm no direct interaction with PARP1.

-

Analyte Injection 2 (Ternary Formation): Prepare a series of solutions containing a fixed, saturating concentration of the E3 ligase and varying concentrations of the PARP1 PROTAC.

-

Binding Measurement: Inject the PROTAC/E3 ligase solutions over the immobilized PARP1. A binding response indicates the formation of the PARP1-PROTAC-E3 ligase ternary complex.

-

Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd) of the ternary complex.

-

Cellular Degradation Assays

These assays directly measure the reduction of PARP1 protein levels in cells following PROTAC treatment.

-

Methodology: Western Blotting

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, SW620) and allow them to adhere. Treat cells with a dose-response range of the PARP1 PROTAC for a specified time course (e.g., 3, 6, 12, 24 hours).[16] Include vehicle (e.g., DMSO) and negative control (e.g., an inactive epimer) treatments.

-

Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific for PARP1. Also probe for a loading control (e.g., GAPDH, β-actin).

-

Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometrically quantify the protein bands. Normalize PARP1 levels to the loading control and express as a percentage relative to the vehicle-treated control to determine DC50 and Dmax values.[16]

-

Selectivity Profiling

To ensure the degrader is specific for PARP1, its effect on the entire proteome should be assessed.

-

Methodology: Mass Spectrometry-Based Proteomics

-

Sample Preparation: Treat cells (e.g., T47D) with the lead PARP1 PROTAC at a concentration that achieves maximum degradation (e.g., 1 µM for 24 hours) and a vehicle control.[18]

-

Lysis and Digestion: Lyse the cells and digest the proteins into peptides using trypsin.

-

TMT Labeling (Optional but Recommended): Label peptides from different treatment groups with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

-

Data Analysis: Search the MS/MS spectra against a human protein database to identify and quantify proteins. Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon PROTAC treatment. A highly selective degrader will show significant downregulation of PARP1 with minimal changes to other proteins, especially PARP2.[18]

-

Functional and Phenotypic Assays

These assays determine if PARP1 degradation translates into the desired biological effect.

-

Methodology: Cell Viability Assay

-

Cell Seeding: Seed cancer cells, particularly those with BRCA1/2 mutations, in 96-well plates.

-

Treatment: Treat the cells with a serial dilution of the PARP1 PROTAC, the parent inhibitor, and vehicle control.

-

Incubation: Incubate for a period relevant to cell proliferation (e.g., 72-120 hours).

-

Viability Measurement: Assess cell viability using reagents such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.

-

Data Analysis: Plot cell viability against drug concentration and calculate the IC50 (inhibitory concentration 50%) or GI50 (growth inhibition 50%) values.

-

Conclusion and Future Directions

The design of the linker is a paramount consideration in the development of selective and potent PARP1 PROTAC degraders. A successful linker must not only connect the warhead and E3 ligase ligand but also orchestrate the precise geometry required for efficient and selective ternary complex formation. Through systematic exploration of linker length, composition, and attachment points, researchers can fine-tune the properties of a degrader to achieve specificity for PARP1 over PARP2, thereby potentially mitigating off-target toxicities associated with pan-PARP inhibition.

Future advancements will likely involve the integration of computational modeling and structural biology to more rationally design linkers, moving away from purely empirical screening.[9] Understanding the dynamic conformational landscape of the PARP1-PROTAC-E3 ligase ternary complex will be key to unlocking the next generation of highly specific protein degraders for cancer therapy and beyond. The continued development of novel linker chemistries and design strategies holds immense promise for expanding the therapeutic potential of the PROTAC platform against PARP1 and other challenging drug targets.[9][14]

References

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. revvity.com [revvity.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Essential Role of Linkers in PROTACs [axispharm.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. Synthesis and biological evaluation of a tumor-selective degrader of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. | Semantic Scholar [semanticscholar.org]

- 13. precisepeg.com [precisepeg.com]

- 14. researchgate.net [researchgate.net]

- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gluetacs.com [gluetacs.com]

A Technical Guide to Preclinical Models for Studying PROTAC PARP1 Degraders

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical models and methodologies essential for the evaluation of Proteolysis Targeting Chimera (PROTAC) PARP1 degraders. This document outlines the core in vitro and in vivo approaches, detailed experimental protocols, and data interpretation strategies to facilitate the advancement of novel cancer therapeutics targeting PARP1.

Introduction to PROTAC PARP1 Degraders

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks.[1][2][3][4][5][6] Inhibition of PARP1 has proven to be a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6][7][8] However, challenges such as drug resistance and off-target effects of traditional PARP inhibitors have spurred the development of alternative therapeutic modalities.[1][7][9][10][11]

PROTACs represent a revolutionary approach in drug discovery, offering the ability to selectively eliminate target proteins rather than merely inhibiting their enzymatic activity.[12][13][14][15] These heterobifunctional molecules consist of a ligand that binds to the target protein (PARP1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[12][13][16] This tripartite complex formation leads to the ubiquitination of PARP1 and its subsequent degradation by the 26S proteasome.[12][13][14][17] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, potentially leading to a more profound and durable pharmacological effect at lower doses.[14][15]

This guide will delve into the practical aspects of evaluating PARP1 degraders in preclinical settings, providing a framework for robust and reproducible studies.

Signaling Pathways and Mechanism of Action

A thorough understanding of the underlying biological pathways is crucial for designing and interpreting studies on PARP1 degraders.

PARP1 Signaling in DNA Damage Repair

PARP1 is a first responder to DNA single-strand breaks (SSBs).[3][4] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][18] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating pathways such as Base Excision Repair (BER).[2][3]

Mechanism of Action of PROTAC PARP1 Degraders

PROTACs leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate PARP1.[13][14] The PROTAC molecule acts as a bridge, bringing PARP1 into close proximity with an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[14] This induced proximity facilitates the transfer of ubiquitin molecules to PARP1, marking it for degradation by the proteasome.[14][17]

In Vitro Preclinical Models and Assays

A battery of in vitro assays is essential to characterize the potency, selectivity, and mechanism of action of novel PARP1 degraders.

Cell Line Selection

The choice of cell lines is critical and should be guided by the therapeutic hypothesis.

-

BRCA-mutant cancer cell lines: These are highly sensitive to PARP1 inhibition and degradation due to their deficiency in homologous recombination. Examples include MDA-MB-436 (breast cancer, BRCA1 mutant) and Capan-1 (pancreatic cancer, BRCA2 mutant).[19]

-

BRCA-proficient cancer cell lines: These can be used to assess the activity of PARP1 degraders beyond synthetic lethality. Examples include SW620 (colorectal adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer).[16][20][21]

-

Normal, non-cancerous cell lines: These are important for evaluating potential toxicity and off-target effects.[22]

Quantitative Data Summary

The following tables summarize key quantitative parameters for exemplary PARP1 degraders discussed in the literature.

Table 1: In Vitro Degradation Potency (DC50) of PARP1 Degraders

| Degrader | Cell Line | DC50 (nM) | E3 Ligase Ligand | Reference |

| SK-575 | MDA-MB-436 | 1.26 | Thalidomide/Lenalidomide | [1][19] |

| SK-575 | Capan-1 | 6.72 | Thalidomide/Lenalidomide | [1][19] |

| SK-575 | SW620 | 0.509 | Thalidomide/Lenalidomide | [1][19] |

| D6 | MDA-MB-231 | 25.23 | CRBN | [20] |

| iRucaparib-AP6 | Rat Neonatal Cardiomyocytes | 82 | Not Specified | [23][24] |

Table 2: In Vitro Anti-proliferative Activity (IC50) of PARP1 Degraders

| Degrader | Cell Line | IC50 (nM) | Reference |

| SK-575 | MDA-MB-436 | 19 | [19] |

| SK-575 | Capan-1 | 56 | [19] |

| D6 | MDA-MB-231 | 1040 | [20] |

| Olaparib-based PROTAC (cpd 2) | SW620 | 2900 | [21] |

| Olaparib | SW620 | 1500 | [21] |

Key Experimental Protocols

Objective: To quantify the reduction in PARP1 protein levels following treatment with a PROTAC degrader.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response range of the PARP1 degrader or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against PARP1 (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) to normalize for protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize the PARP1 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Objective: To assess the effect of PARP1 degradation on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PARP1 degrader for a specified duration (e.g., 72 hours).

-

Assay:

-

For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

For MTT: Add MTT reagent and incubate for 4 hours, then solubilize the formazan crystals with DMSO.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Objective: To evaluate the selectivity of the PARP1 degrader across the entire proteome.

Methodology:

-

Sample Preparation: Treat cells with the PARP1 degrader or vehicle control. Lyse the cells and digest the proteins into peptides.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different TMT reagents for multiplexed analysis.

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. This will reveal the extent of PARP1 degradation and any potential off-target protein degradation.[25]

In Vivo Preclinical Models and Assays

In vivo studies are crucial for evaluating the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and tolerability of PARP1 degraders in a whole-organism context.

Animal Model Selection

-

Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice). These models are useful for assessing the anti-tumor activity of the degrader. For example, mice bearing BRCA2-mutated Capan-1 xenografts have been used to evaluate SK-575.[19]

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into immunocompromised mice. These models better recapitulate the heterogeneity and microenvironment of human tumors.[7]

-

Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that mimic human cancers, such as BRCA1/2 mutations, providing a more physiologically relevant system to study drug response and resistance.[10]

In Vivo Efficacy Studies

Objective: To determine the anti-tumor activity of the PARP1 degrader in a living animal.

Methodology:

-

Tumor Implantation and Growth: Implant tumor cells or fragments into mice. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Dosing and Administration: Administer the PARP1 degrader and vehicle control according to a predetermined schedule (e.g., daily, once every five days) and route (e.g., intraperitoneal, oral).

-

Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. For instance, the PARP1 degrader D6 showed a TGI rate of 71.4% at 40 mg/kg in an MDA-MB-231 tumor-bearing mouse model.[20]

Pharmacodynamic (PD) Assays

Objective: To confirm target engagement and degradation in vivo.

Methodology:

-

Tissue Collection: At various time points after the last dose, collect tumor and other relevant tissues from the treated animals.

-

PARP1 Level Assessment: Prepare tissue lysates and measure PARP1 protein levels using western blotting or immunohistochemistry (IHC). This will demonstrate the extent and duration of PARP1 degradation in the target tissue.

-

Biomarker Analysis: Assess downstream biomarkers of PARP1 activity, such as levels of poly(ADP-ribose) (PAR) or γH2AX (a marker of DNA double-strand breaks), to confirm the functional consequence of PARP1 degradation.

Conclusion

The preclinical evaluation of PROTAC PARP1 degraders requires a multifaceted approach encompassing a range of in vitro and in vivo models. A systematic assessment of degradation potency, selectivity, anti-proliferative activity, and in vivo efficacy is paramount for identifying promising clinical candidates. The methodologies and data presented in this guide provide a foundational framework for researchers in the field of targeted protein degradation to advance the development of next-generation cancer therapies. The continued refinement of these preclinical models will be essential for translating the therapeutic potential of PARP1 degraders from the laboratory to the clinic.

References

- 1. | BioWorld [bioworld.com]

- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1 - Wikipedia [en.wikipedia.org]

- 5. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews [annualreviews.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 13. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]